3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine
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Overview
Description
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that belongs to the class of azepines This compound is characterized by a fused ring system that includes a pyridine ring and an azepine ring The presence of a chlorine atom at the 3-position of the azepine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable azepine precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridoazepine derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridoazepine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine: Lacks the chlorine atom, resulting in different chemical reactivity.
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine: Similar structure but with a bromine atom instead of chlorine, which can lead to different biological activities.
3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine: Substitution with a methyl group instead of chlorine, affecting its chemical and biological properties.
Uniqueness
The presence of the chlorine atom at the 3-position in 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-8-5-11-3-1-2-7(8)6-12-9/h4,6,11H,1-3,5H2 |
InChI Key |
AREMTQXWQWRHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(C=C2CNC1)Cl |
Origin of Product |
United States |
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